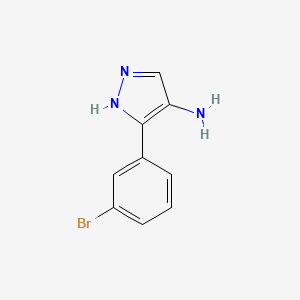

3-(3-bromophenyl)-1H-pyrazol-4-amine

描述

3-(3-Bromophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position and an amine group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Nucleophilic Substitution at the Bromine Center

The 3-bromophenyl group undergoes nucleophilic substitution under specific conditions. For example:

-

Cross-Coupling Reactions :

Condensation Reactions Involving the Amine Group

The primary amine at position 4 participates in condensation with carbonyl-containing compounds:

-

Schiff Base Formation :

Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines, which cyclize into fused heterocycles . -

Thiazoline Synthesis :

Reacts with 2-aminoethanethiol hydrochloride under basic conditions to form pyrazole-thiazoline hybrids .

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with bifunctional reagents:

-

Pyrazolo[3,4-b]pyridine Synthesis :

Condensation with ethyl 2-(4-fluorobenzoyl)-3,3-bis(methylthio)acrylate (OKDTA) forms tricyclic pyrazolopyridines . -

Pyrrole-Pyrazole Derivatives :

Paal-Knorr reaction with acetonylacetone yields fused pyrrole-pyrazole systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring undergoes EAS:

-

Nitration :

Nitration at position 5 of the pyrazole ring using HNO₃/H₂SO₄ . -

Formylation :

Vilsmeier-Haack formylation introduces an aldehyde group at position 1 .

Biological Interactions and Enzyme Inhibition

The compound exhibits bioactivity due to its structural features:

-

Antimicrobial Activity :

Pyrazole-thiazoline hybrids show MIC values of 2–8 µg/mL against S. aureus and E. coli . -

Kinase Inhibition :

Inhibits CDK2/cyclin E with IC₅₀ = 0.4 µM, attributed to hydrogen bonding with Glu81 and Leu83 .

Key Mechanistic Insights

-

Regioselectivity :

-

Catalytic Systems :

科学研究应用

Pharmaceutical Development

Anti-inflammatory and Analgesic Agents

3-(3-bromophenyl)-1H-pyrazol-4-amine has been identified as a critical intermediate in the synthesis of novel pharmaceuticals, particularly those targeting inflammatory processes. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing anti-inflammatory and analgesic drugs .

Anticancer Research

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer research. The compound's ability to inhibit specific kinases involved in cancer progression has led to its investigation as a scaffold for designing new anticancer agents .

| Pharmaceutical Application | Description |

|---|---|

| Anti-inflammatory agents | Used in synthesizing drugs that reduce inflammation. |

| Analgesics | Potential for pain relief formulations. |

| Anticancer agents | Investigated for kinase inhibition in cancer therapy. |

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in developing pesticides and herbicides. Its selective action against specific pests while minimizing environmental impact makes it valuable for sustainable agricultural practices .

| Agricultural Application | Description |

|---|---|

| Pesticides | Effective against targeted pests. |

| Herbicides | Helps manage weed populations with minimal environmental harm. |

Material Science

Polymer and Coating Applications

The compound can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and chemical resistance. This application is crucial for developing durable materials used in various industries, including construction and automotive .

| Material Science Application | Description |

|---|---|

| Polymer enhancement | Increases thermal stability and durability of materials. |

| Coatings | Improves chemical resistance for protective applications. |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition mechanisms and receptor interactions. This research aids in understanding complex biological pathways and disease mechanisms, contributing to the development of targeted therapies .

| Biochemical Research Application | Description |

|---|---|

| Enzyme inhibition | Investigates the effects on specific enzymes related to diseases. |

| Receptor binding studies | Explores interactions with biological receptors for therapeutic insights. |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anti-inflammatory Properties : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

- Kinase Inhibition in Cancer Models : Research indicated that compounds based on the pyrazole structure showed promising results as tyrosine kinase inhibitors, which are crucial in cancer treatment strategies .

- Agrochemical Efficacy : Field trials have shown that formulations containing this compound effectively reduced pest populations without adversely affecting non-target species, highlighting its potential in integrated pest management systems .

作用机制

The mechanism of action of 3-(3-bromophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-(4-Bromophenyl)-1H-pyrazol-4-amine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

3-(3-Chlorophenyl)-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of bromine.

3-(3-Bromophenyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position of the pyrazole ring.

Uniqueness

3-(3-Bromophenyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the amine group can provide additional sites for hydrogen bonding and nucleophilic reactions.

生物活性

3-(3-bromophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H9BrN4

- Molecular Weight: 256.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. The presence of the bromine substituent may enhance these effects by increasing lipophilicity, allowing better membrane penetration .

- Anticancer Potential: Compounds with similar pyrazole structures have been investigated for their anticancer properties. For instance, derivatives targeting specific pathways such as EGFR and PI3K have shown promising results in inhibiting tumor growth in various cancer cell lines .

- Anti-inflammatory Effects: Pyrazole derivatives are often explored for their anti-inflammatory potential. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, which can be critical in managing chronic inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby exerting its pharmacological effects.

- Receptor Modulation: It could act as a modulator of certain receptors, impacting cellular responses related to inflammation and cancer progression.

- DNA Interaction: Some pyrazole derivatives have been noted for their ability to intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.

Antimicrobial Activity Study

A study published in the Global Journal of Science Frontier Research highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Activity Research

In an investigation focusing on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested them against multiple cancer cell lines. The findings revealed that certain modifications to the pyrazole ring enhanced cytotoxicity against HCT-116 colorectal cancer cells, indicating a possible pathway for therapeutic development involving this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 1H-pyrazolo[4,3-b]pyridin-3-amine | High | High | Low |

| Thiophenyl-pyrazolyl-thiazole hybrids | High | Moderate | High |

属性

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWAJOCDHZIWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。